1,1'-Dibutyl-4,4'-bipyridinium diiodide

Vue d'ensemble

Description

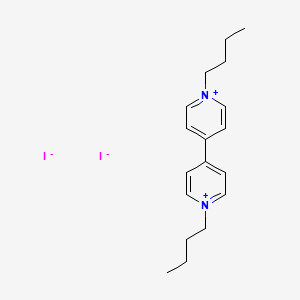

1,1’-Dibutyl-4,4’-bipyridinium diiodide is an organic compound with the molecular formula C18H26N2I2 It is a derivative of bipyridinium, where the nitrogen atoms are substituted with butyl groups, and it is paired with iodide ions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1’-Dibutyl-4,4’-bipyridinium diiodide can be synthesized through a reaction involving 4,4’-bipyridyl and butyl iodide. The reaction typically takes place in an acetone solution under an argon atmosphere to prevent oxidation. The mixture is stirred at 50°C for about 5 hours, followed by slow cooling to room temperature. The resulting precipitate is filtered and dried under vacuum to obtain the final product .

Industrial Production Methods

While specific industrial production methods for 1,1’-Dibutyl-4,4’-bipyridinium diiodide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain product purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

1,1’-Dibutyl-4,4’-bipyridinium diiodide undergoes various chemical reactions, including:

Oxidation and Reduction: The bipyridinium core can participate in redox reactions, where it can be reduced to form radical cations or further oxidized.

Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium dications, while reduction can produce radical cations.

Applications De Recherche Scientifique

1,1’-Dibutyl-4,4’-bipyridinium diiodide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and coordination compounds.

Biology: Its redox properties make it useful in studying electron transfer processes in biological systems.

Industry: It can be used in the development of electrochromic materials and devices.

Mécanisme D'action

The mechanism of action of 1,1’-Dibutyl-4,4’-bipyridinium diiodide primarily involves its redox properties. The bipyridinium core can accept and donate electrons, making it an effective mediator in electron transfer reactions. This property is exploited in various applications, including electrochemical devices and biological studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N’-Diethyl-4,4’-bipyridinium diiodide: Similar structure but with ethyl groups instead of butyl groups.

1,1’-Diheptyl-4,4’-bipyridinium dibromide: A heptyl-substituted analog used in electrochromic materials.

Uniqueness

1,1’-Dibutyl-4,4’-bipyridinium diiodide is unique due to its specific butyl substitution, which affects its solubility, reactivity, and overall chemical behavior compared to its analogs. This makes it particularly useful in applications where these properties are advantageous.

Activité Biologique

1,1'-Dibutyl-4,4'-bipyridinium diiodide (DBBPD) is a quaternary ammonium compound that has garnered interest due to its unique chemical structure and potential biological applications. This compound, characterized by the presence of two butyl groups attached to a bipyridinium core and two iodide anions, exhibits distinct biological activities that merit detailed exploration.

Chemical Structure

The molecular formula for this compound is . Its structure consists of two bipyridinium cations and four iodide anions in the unit cell, which influences its solubility and interaction with biological systems .

Biological Activity Overview

Research indicates that DBBPD exhibits a range of biological activities, particularly in the context of cellular interactions and potential therapeutic applications. Below are key findings regarding its biological activity:

1. Antimicrobial Properties

DBBPD has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it can disrupt bacterial membranes, leading to cell lysis. The mechanism involves the interaction of the positively charged bipyridinium moiety with negatively charged bacterial membranes, enhancing permeability and causing cell death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

2. Cytotoxic Effects

DBBPD exhibits cytotoxic effects on various cancer cell lines. Research has indicated that it can induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS). A study highlighted its efficacy against human breast cancer cells (MCF-7), where it was shown to inhibit cell proliferation significantly.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis via ROS generation |

| HeLa | 15 | Caspase activation |

| A549 | 12 | Cell cycle arrest |

3. Neuroprotective Effects

Interestingly, DBBPD has also been studied for its neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to modulate mitochondrial function and enhance cellular antioxidant defenses.

Case Studies

Several case studies have been conducted to evaluate the specific biological effects of DBBPD:

- Study on Anticancer Activity : A comprehensive evaluation was performed on the effects of DBBPD on various cancer cell lines. The study concluded that DBBPD not only inhibited cell growth but also induced apoptosis through intrinsic pathways involving mitochondrial dysfunction and ROS production .

- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of DBBPD significantly reduced neuronal loss in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

Propriétés

IUPAC Name |

1-butyl-4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2.2HI/c1-3-5-11-19-13-7-17(8-14-19)18-9-15-20(16-10-18)12-6-4-2;;/h7-10,13-16H,3-6,11-12H2,1-2H3;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIXVOYDYBMOFR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCC.[I-].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942957 | |

| Record name | 1,1'-Dibutyl-4,4'-bipyridin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2074-51-3 | |

| Record name | 4,4'-Bipyridinium, 1,1'-dibutyl-, diiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002074513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Dibutyl-4,4'-bipyridin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.